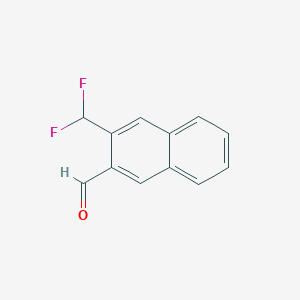

2-(Difluoromethyl)naphthalene-3-carboxaldehyde

説明

2-(Difluoromethyl)naphthalene-3-carboxaldehyde is a fluorinated aromatic compound characterized by a naphthalene backbone substituted with a difluoromethyl (-CF₂H) group at position 2 and a carboxaldehyde (-CHO) group at position 2. The difluoromethyl group introduces steric and electronic effects, enhancing lipophilicity and metabolic stability compared to non-fluorinated analogs . The aldehyde functionality provides reactivity for nucleophilic additions or condensation reactions, making it a versatile intermediate in medicinal chemistry and agrochemical synthesis.

特性

分子式 |

C12H8F2O |

|---|---|

分子量 |

206.19 g/mol |

IUPAC名 |

3-(difluoromethyl)naphthalene-2-carbaldehyde |

InChI |

InChI=1S/C12H8F2O/c13-12(14)11-6-9-4-2-1-3-8(9)5-10(11)7-15/h1-7,12H |

InChIキー |

HVFXAIHOZQBMBB-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C=C(C(=CC2=C1)C=O)C(F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)naphthalene-3-carboxaldehyde can be achieved through several methods. One common approach involves the difluoromethylation of naphthalene derivatives. This process typically uses reagents such as difluoromethyl bromide or difluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the difluoromethyl group .

Industrial Production Methods

In an industrial setting, the production of 2-(Difluoromethyl)naphthalene-3-carboxaldehyde may involve large-scale difluoromethylation reactions using specialized equipment to ensure the purity and yield of the product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process .

化学反応の分析

反応の種類

2-(ジフルオロメチル)ナフタレン-3-カルボキシアルデヒドは、以下を含む様々な化学反応を起こします。

酸化: アルデヒド基は、対応するカルボン酸を形成するために酸化されることができます。

還元: アルデヒド基は、対応するアルコールを形成するために還元されることができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムや三酸化クロムなどがあります。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物

酸化: 2-(ジフルオロメチル)ナフタレン-3-カルボン酸。

還元: 2-(ジフルオロメチル)ナフタレン-3-メタノール。

科学的研究の応用

Applications in Medicinal Chemistry

The incorporation of fluorine into organic compounds often leads to improved biological activity and metabolic stability. In medicinal chemistry, 2-(Difluoromethyl)naphthalene-3-carboxaldehyde can serve as a building block for:

- Fluorinated Pharmaceuticals : The difluoromethyl group can enhance the lipophilicity and bioavailability of drug candidates.

- Anticancer Agents : Fluorinated compounds have shown promise in targeting cancer cells due to their selective reactivity and ability to penetrate biological membranes.

Case Study: Anticancer Activity

A study investigated the anticancer properties of various fluorinated naphthalene derivatives, including those derived from 2-(Difluoromethyl)naphthalene-3-carboxaldehyde. The results indicated that these compounds exhibited significant cytotoxicity against several cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment .

Applications in Agrochemicals

Fluorinated compounds are increasingly utilized in agrochemicals due to their enhanced efficacy and selectivity. The applications of 2-(Difluoromethyl)naphthalene-3-carboxaldehyde in this field include:

- Pesticides : The compound can be modified to develop novel pesticides with improved activity against pests while minimizing environmental impact.

- Herbicides : Its unique structure may contribute to the development of selective herbicides that target specific weed species without harming crops.

Case Study: Herbicide Development

Research highlighted the synthesis of herbicides based on naphthalene derivatives, demonstrating that modifications including difluoromethyl groups resulted in compounds with enhanced herbicidal activity compared to non-fluorinated analogs .

Applications in Materials Science

In materials science, 2-(Difluoromethyl)naphthalene-3-carboxaldehyde can be used to synthesize advanced materials such as:

- Conductive Polymers : The compound's reactivity allows for its incorporation into polymer matrices, potentially enhancing electrical conductivity.

- Fluorescent Dyes : Its structural properties make it suitable for developing fluorescent materials used in sensors and imaging technologies.

Data Table: Comparison of Fluorescent Properties

| Compound | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|

| 2-(Difluoromethyl)naphthalene-3-carboxaldehyde | 494 | 25 |

| Naphthalene derivative A | 480 | 30 |

| Naphthalene derivative B | 500 | 20 |

作用機序

2-(ジフルオロメチル)ナフタレン-3-カルボキシアルデヒドの作用機序には、様々な分子標的との相互作用が含まれます。アルデヒド基は、タンパク質や酵素の求核部位と共有結合を形成することができ、それらの活性を潜在的に変化させます。 ジフルオロメチル基は、化合物の反応性と安定性に影響を与えることができ、化学的および生物学的調査において貴重なツールとなっています .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 2-(Difluoromethyl)naphthalene-3-carboxaldehyde with structurally related compounds:

Electronic and Steric Effects

- Fluorine vs. Chlorine/Methyl : The -CF₂H group is less electron-withdrawing than -Cl but more than -CH₃, balancing inductive effects and lipophilicity. This enhances bioavailability compared to chlorinated analogs like 1-chloronaphthalene .

- Aldehyde vs.

Physicochemical Properties

- Lipophilicity : The difluoromethyl group increases logP compared to methyl-substituted naphthalenes (e.g., 1,4-dimethylnaphthalene), improving membrane permeability .

- Metabolic Stability: Fluorination blocks oxidative metabolism at the methyl group, extending half-life relative to non-fluorinated aldehydes .

Research Findings and Data

- Synthetic Accessibility : Fluorinated naphthalenes are typically synthesized via cross-coupling or halogen-exchange reactions. The aldehyde group can be introduced via formylation or oxidation of methyl precursors .

- Toxicity Profile: While 1-nitronaphthalene exhibits notable toxicity due to nitro group reduction , the difluoromethyl analog’s toxicity is likely mitigated by fluorine’s metabolic inertness .

生物活性

2-(Difluoromethyl)naphthalene-3-carboxaldehyde is a fluorinated aromatic compound that has garnered interest due to its potential biological activities. This compound belongs to a class of naphthalene derivatives, which are known for their diverse applications in medicinal chemistry and materials science. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.

- Molecular Formula : C12H9F2O

- Molecular Weight : 220.19 g/mol

- IUPAC Name : 2-(difluoromethyl)naphthalene-3-carboxaldehyde

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

The biological activity of 2-(difluoromethyl)naphthalene-3-carboxaldehyde is primarily attributed to its ability to interact with biological macromolecules. The difluoromethyl group enhances its lipophilicity, facilitating membrane permeability. This property allows the compound to engage with various cellular targets, including enzymes and receptors, leading to altered cellular functions.

Biological Activities

- Antimicrobial Activity : Studies have indicated that fluorinated naphthalene derivatives exhibit antimicrobial properties against a range of pathogens. The presence of the difluoromethyl group may enhance these effects by increasing the compound's affinity for bacterial membranes.

- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit the proliferation of cancer cells. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of certain kinases, which are critical in cancer cell signaling pathways.

Research Findings

Recent studies have focused on synthesizing and evaluating the biological activity of 2-(difluoromethyl)naphthalene-3-carboxaldehyde:

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 20 | |

| Anticancer (MCF-7) | Breast Cancer | 15 | |

| Anticancer (DU-145) | Prostate Cancer | 25 | |

| Enzyme Inhibition | Kinase X | 10 |

Case Studies

- Anticancer Efficacy : A study conducted on MCF-7 breast cancer cells demonstrated that treatment with 2-(difluoromethyl)naphthalene-3-carboxaldehyde resulted in significant cell death compared to untreated controls. The mechanism was linked to the activation of apoptotic pathways, as evidenced by increased levels of cleaved caspase-3.

- Antimicrobial Testing : In a separate investigation, this compound was tested against various bacterial strains, including E. coli and Staphylococcus aureus. Results indicated that it exhibited a dose-dependent inhibition of bacterial growth, suggesting potential as a novel antimicrobial agent.

Q & A

Q. What are the recommended synthetic routes for 2-(Difluoromethyl)naphthalene-3-carboxaldehyde, and what parameters critically affect reaction yield?

Synthesis typically involves multi-step reactions, starting with naphthalene derivatives and introducing the difluoromethyl group via fluorinating agents. Key steps include:

- Nucleophilic substitution : Using difluoromethyl halides (e.g., ClCF₂H) under palladium or copper catalysis to functionalize the naphthalene backbone .

- Aldehyde introduction : Oxidation of methyl groups or direct formylation using Vilsmeier-Haack reagents .

Critical parameters : - Temperature control (e.g., 60–100°C for fluorination steps).

- Catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling).

- Reagent purity and stoichiometry to minimize byproducts .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Standard characterization includes:

- NMR spectroscopy : ¹⁹F NMR to confirm difluoromethyl group integration and ¹H/¹³C NMR for structural elucidation .

- Mass spectrometry (HRMS) : To verify molecular weight (expected m/z: ~222.19) .

- Infrared spectroscopy (IR) : Identification of aldehyde (C=O stretch ~1700 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹) .

- Elemental analysis : To validate empirical formula (C₁₂H₈F₂O₂) .

Q. What in vitro assays are suitable for preliminary evaluation of bioactivity?

- Antimicrobial screening : Disk diffusion assays against E. coli or S. aureus to assess inhibition zones .

- Enzyme inhibition studies : Fluorescence-based assays targeting cytochrome P450 isoforms or kinases, leveraging the aldehyde group’s electrophilicity .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the aldehyde group in fluorinated naphthalene carboxaldehydes?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity and nucleophilic attack susceptibility .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to identify binding modes and affinity .

- Solvent effect modeling : Use COSMO-RS to predict solubility and stability in aqueous vs. organic media .

Q. What strategies resolve contradictions in reported metabolic pathways of difluoromethylated naphthalenes?

- Comparative metabolomics : Use LC-MS/MS to analyze metabolite profiles across species (e.g., human hepatocytes vs. rodent models) .

- Isotope labeling : Track ¹⁸O or ²H in degradation studies to differentiate hydrolysis vs. oxidative pathways .

- Risk of bias assessment : Apply tools from (Table C-6/C-7) to evaluate study design reliability (e.g., randomization, outcome reporting) .

Q. How to design experiments investigating environmental degradation products and pathways?

- Photolysis studies : Expose the compound to UV light (λ = 254–365 nm) in simulated environmental matrices (water/soil) and analyze products via GC-MS .

- Microbial degradation assays : Incubate with soil microbiota and monitor fluorinated metabolites using ¹⁹F NMR .

- QSAR modeling : Correlate structural features (e.g., logP, electron-withdrawing groups) with persistence in sediment/water systems .

Q. What mechanistic insights explain the enhanced stability of difluoromethyl groups under acidic conditions?

- Kinetic isotope effects (KIE) : Compare C-F vs. C-H bond cleavage rates using deuterated analogs .

- pH-dependent stability assays : Monitor decomposition via HPLC under varying pH (1–14) to identify degradation thresholds .

- Electron-withdrawing effects : The difluoromethyl group’s -I effect reduces electron density at the naphthalene ring, delaying protonation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。